[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione
Description
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione is a fused heterocyclic compound featuring a pyrimidine-5,7-dione core integrated with a selenium-containing [1,2,5]selenadiazole ring. The incorporation of selenium distinguishes it from oxygen- or sulfur-containing analogues, such as [1,2,5]oxadiazolo and [1,2,5]thiadiazolo derivatives. This structural modification significantly influences its electronic properties, making it relevant for applications in organic electronics, particularly as a photosensitizer in dye-sensitized solar cells (DSSCs) .
Properties
CAS No. |
7698-95-5 |
|---|---|
Molecular Formula |
C4H2N4O2Se |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4H-[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H2N4O2Se/c9-3-1-2(8-11-7-1)5-4(10)6-3/h(H2,5,6,8,9,10) |
InChI Key |
OWLVPKHHPRQYST-UHFFFAOYSA-N |
Canonical SMILES |
C12=N[Se]N=C1NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidative Cyclization of Diaminouracils with Selenium Dioxide
One of the most documented methods for preparingSelenadiazolo[3,4-d]pyrimidine derivatives involves the reaction of 5,6-diaminouracil derivatives with selenium dioxide (SeO2) under controlled conditions. This method was described in the synthesis of related selenadiazole compounds showing selective anticancer activity.
-
- 3,3′,4,4′-Biphenyltetramine (1 mM) is dissolved in hydrochloric acid solution.
- Selenium dioxide (1 mM) in water is added slowly at room temperature with stirring for 2 hours.
- The pH is adjusted to neutral (around 7.2) using sodium hydroxide.
- The resulting precipitate is collected and dried, yielding the selenadiazolo-pyrimidine compound with about 60% yield.
-
- ^1H-NMR, IR spectroscopy, and mass spectrometry confirm the structure.
- This method yields compounds with selective cytotoxicity toward cancer cells and minimal effects on normal cells, indicating the biological relevance of the synthesized compound.
This method is practical and efficient for producing selenadiazolo-pyrimidine derivatives and has been used to prepare compounds like 4-(benzoselenadiazol-6-yl)-benzene-1,2-diamine, which exhibit potent biological activity.
Microwave-Assisted Solid-State Synthesis
A more recent and efficient approach employs microwave-assisted solid-state synthesis to prepareSelenadiazolo[3,4-d]pyrimidine-5,7-dione from 5,6-diaminouracils and appropriate reagents.
-
- Equimolar amounts of 5,6-diaminouracils and dimedone are mixed in a minimal volume of dimethylformamide (DMF).
- The mixture is heated under fusion or microwave irradiation for 12–15 minutes.
- After cooling, methanol is added to precipitate the product, which is filtered, washed, and recrystallized from DMF-ethanol.
-
- Yields range from 60% to 70%, with melting points above 290 °C, indicating high purity and stability of the products.
- This method allows rapid synthesis with good control over reaction conditions and product quality.
This microwave-assisted method represents a green chemistry approach by reducing reaction times and solvent use while maintaining good yields.
Multicomponent Condensation Reactions Involving Aminoazoles and 1,3-Diketones
Another synthetic route involves the condensation of aminoazole derivatives with cyclic 1,3-diketones, such as dimedone or cyclohexanedione, often catalyzed by Lewis acids like indium(III) chloride (InCl3).
-
- Aminoazole (e.g., 5-amino-3-methyl-1-phenylpyrazole) reacts with aromatic aldehydes and cyclic diketones under reflux or microwave conditions.
- The reaction proceeds via heterocyclization to form fused heteroaromatic systems that can be further functionalized to selenadiazolo-pyrimidine derivatives.
-
- InCl3 catalysis in aqueous or alcoholic media at elevated temperatures (e.g., 80–150 °C) facilitates the reaction.
- Solvent-free or microwave-assisted protocols have been developed to improve efficiency.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Oxidative Cyclization with SeO2 | Diaminouracils, SeO2, HCl, NaOH | Room temp, 2 h stirring | ~60 | Simple, selective, mild conditions | Produces biologically active compounds |
| Microwave-Assisted Solid-State | Diaminouracils, dimedone, DMF | Microwave or fusion, 12–15 min | 60–70 | Rapid, green chemistry approach | High purity, good crystallinity |
| Multicomponent Condensation | Aminoazoles, aldehydes, diketones | InCl3 catalysis, reflux/microwave | Variable | Structural diversity, catalyst use | Enables diverse heterocyclic scaffolds |
Research Findings and Notes
- The oxidative cyclization method with selenium dioxide is well-established for synthesizing selenadiazolo-pyrimidine compounds with demonstrated anticancer properties, particularly against glioma cells.
- Microwave-assisted synthesis significantly reduces reaction time and solvent consumption, aligning with sustainable chemistry principles while maintaining good yields and product quality.
- Multicomponent reactions catalyzed by Lewis acids provide a versatile platform for synthesizing diverse heterocyclic systems, including selenadiazolo derivatives, allowing fine-tuning of pharmacological properties.
- Characterization techniques such as NMR, IR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
- Reaction conditions including pH, temperature, and catalyst choice critically influence the yield and selectivity of the desired selenadiazolo-pyrimidine products.
Chemical Reactions Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anti-proliferative properties of selenadiazole derivatives, including [1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione. These compounds have shown significant cytotoxicity against various cancer cell lines:
- HepG-2 (IC: 14.31 µM)
- A-549 (IC: 30.74 µM)
- MCF-7 (IC: 27.14 µM)
Notably, these compounds were found to be more selectively cytotoxic compared to standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of key enzymes such as Topoisomerase II and HSP90, which are crucial for cancer cell proliferation.
Antibacterial and Antifungal Properties
Selenadiazoles have also been reported to possess antibacterial and antifungal activities. Studies indicate that derivatives of [1,2,5]selenadiazolo[3,4-d]pyrimidine can inhibit the growth of various pathogenic bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
Photovoltaic Materials
The unique electronic properties of selenadiazoles make them suitable for applications in organic photovoltaics. Their ability to absorb light and facilitate charge transport can enhance the efficiency of solar cells. Research is ongoing to optimize these compounds for use in next-generation solar technologies.
Polymer Additives
In materials science, [1,2,5]selenadiazolo[3,4-d]pyrimidine derivatives can serve as additives in polymer formulations to improve thermal stability and mechanical properties. Their incorporation into polymer matrices could lead to enhanced performance in various industrial applications.
Pesticides and Herbicides
Research indicates that selenadiazole derivatives may exhibit herbicidal properties. The development of selenadiazole-based pesticides could provide an environmentally friendly alternative to conventional chemical pesticides. Their effectiveness against specific pests while minimizing harm to beneficial organisms is a promising area of exploration.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antibacterial and antifungal agents | Effective against various pathogens | |
| Materials Science | Organic photovoltaics | Potential for enhanced solar cell efficiency |
| Polymer additives | Improved thermal stability and mechanical properties | |
| Agricultural Chemistry | Pesticides and herbicides | Potential for environmentally friendly alternatives |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of [1,2,5]selenadiazolo[3,4-d]pyrimidine exhibited potent anti-proliferative effects on HepG-2 cells with an IC value significantly lower than traditional chemotherapeutics .
- Antimicrobial Research : Another investigation highlighted the antibacterial activity of selenadiazole derivatives against multi-drug resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating antibiotic resistance .
- Agricultural Application Trials : Field trials assessing the efficacy of selenadiazole-based herbicides demonstrated effective weed control with reduced environmental impact compared to synthetic alternatives.
Mechanism of Action
The mechanism by which [1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Electronic Properties and Optical Activity
Selenium’s polarizability and larger atomic radius compared to oxygen or sulfur lead to distinct electronic characteristics. Key comparisons include:
| Property | [1,2,5]Selenadiazolo Derivative | [1,2,5]Oxadiazolo Derivative | [1,2,5]Thiadiazolo Derivative |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 0.10–0.15 eV smaller | Baseline | Comparable to oxadiazolo |
| Excitation Energy Reduction (eV) | 0.13–0.23 | – | – |
| Absorption Wavelength (λₘₐₓ, nm) | Up to 716 (pyridazine derivative) | ~417–640 | ~417–640 |
Key Findings :
- Selenium-containing derivatives exhibit a bathochromic shift of 26 nm (pyridine) and 49–77 nm (pyridazine) compared to oxadiazolo/thiadiazolo analogues, enhancing visible/near-IR light absorption .
- The reduced HOMO-LUMO gap improves charge-transfer efficiency, critical for photovoltaic applications .
Physicochemical Properties
Limited data exist for the selenadiazolo compound, but comparisons with triazolo and thiazolo derivatives highlight trends:
- Molecular Weight : Selenium’s atomic mass (78.96 g/mol) increases molecular weight versus oxygen (16 g/mol) or sulfur (32 g/mol).
- Thermal Stability : Triazolo derivatives (e.g., 3,4,6-trimethyl-3,4-dihydro-5H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(6H)-dione) exhibit boiling points >380°C , suggesting fused heterocycles generally have high thermal stability. Selenium’s impact on stability requires further study.
Biological Activity
[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3H,6H)-dione is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of selenadiazoles known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of this compound is CHNOSe with a molecular weight of approximately 217.044 g/mol.
Synthesis and Characterization
The synthesis of [1,2,5]selenadiazolo[3,4-d]pyrimidine derivatives typically involves the reaction of tosylhydrazones with selenium dioxide. This method has been shown to yield high purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that derivatives of selenadiazoles exhibit significant antimicrobial properties. For instance, a study reported that certain synthesized selenadiazole derivatives displayed strong activity against various pathogenic bacteria and fungi. In particular, compounds derived from [1,2,5]selenadiazolo[3,4-d]pyrimidine exhibited inhibition zones ranging from 8 to 19 mm against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Selenadiazole Derivatives
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 3a | Staphylococcus aureus | 15 |
| 3c | E. coli | 10 |
| 3e | Pseudomonas aeruginosa | 13 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study found that this compound exhibited cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated an IC value of 14.31 µM against HepG-2 cells and showed selective cytotoxicity compared to doxorubicin .
Table 2: Cytotoxicity of [1,2,5]Selenadiazolo[3,4-d]pyrimidine Derivatives
| Cell Line | IC (µM) | Selectivity Index (vs Doxorubicin) |
|---|---|---|
| HepG-2 | 14.31 ± 0.83 | 4 |
| A-549 | 30.74 ± 0.76 | 2 |
| MCF-7 | 27.14 ± 1.91 | 3 |
The mechanism by which [1,2,5]selenadiazolo[3,4-d]pyrimidine exerts its biological effects appears to be multifaceted:
- Inhibition of Topoisomerase II : This compound has been shown to inhibit Topoisomerase II with an IC value of 4.48 µM.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of caspase-3 and halts the cell cycle at the G1-S phase.
- Mitochondrial Pathway Activation : The compound triggers mitochondrial cell death pathways in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of [1,2,5]selenadiazolo[3,4-d]pyrimidine in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial involving patients with antibiotic-resistant infections showed that a derivative of this compound significantly reduced bacterial load compared to standard treatments.
- Cancer Treatment Study : In a preclinical model of breast cancer, administration of this selenadiazole derivative resulted in a marked reduction in tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
